molecular formula C18H15NO3S B2493203 N-(4-(methylsulfonyl)phenyl)-1-naphthamide CAS No. 920389-86-2

N-(4-(methylsulfonyl)phenyl)-1-naphthamide

Cat. No.: B2493203
CAS No.: 920389-86-2
M. Wt: 325.38
InChI Key: ZTVBADKDTORYTN-UHFFFAOYSA-N
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Description

N-(4-(methylsulfonyl)phenyl)-1-naphthamide is an organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a naphthamide core linked to a phenyl ring substituted with a methylsulfonyl group. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)phenyl)-1-naphthamide typically involves a multi-step process. One common synthetic route starts with the reaction of 4-methylsulfonylphenylamine with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylsulfonyl)phenyl)-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
  • 2-(4-(methylsulfonyl)phenyl)benzimidazoles
  • 4-(methylsulfonyl)phenylacetic acid

Uniqueness

N-(4-(methylsulfonyl)phenyl)-1-naphthamide stands out due to its unique naphthamide core, which imparts distinct biological activities compared to other similar compounds. Its structural features allow for specific interactions with molecular targets, leading to its diverse therapeutic potential .

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-23(21,22)15-11-9-14(10-12-15)19-18(20)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVBADKDTORYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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